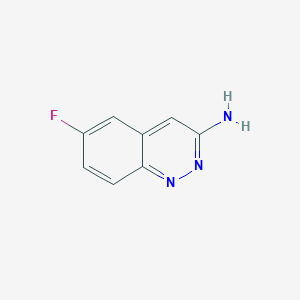
6-Fluorocinnolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorocinnolin-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the cinnoline family, which is known for its diverse pharmacological properties. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound for further study.
Vorbereitungsmethoden
The synthesis of 6-Fluorocinnolin-3-amine can be achieved through various synthetic routes. One common method involves the use of gold-catalyzed amine synthesis by reductive hydroamination of alkynes with nitroarenes . This method provides a blueprint for the general synthesis of amines by catalyst differentiation enabled by triple Au–H/Au+/Au–H relay catalysis. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions.
Analyse Chemischer Reaktionen
6-Fluorocinnolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where boron reagents and palladium catalysts are used to form carbon–carbon bonds.
Wissenschaftliche Forschungsanwendungen
6-Fluorocinnolin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antiviral, antimicrobial, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Fluorocinnolin-3-amine involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a class of compounds similar to this compound, inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with its targets effectively.
Vergleich Mit ähnlichen Verbindungen
6-Fluorocinnolin-3-amine can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a fluorine atom and exhibit high antibacterial activity by inhibiting bacterial DNA-gyrase.
Pyrimidines: These compounds are known for their anti-inflammatory and antimicrobial properties.
Aminophosphine Oxides: These compounds are used in various chemical reactions and exhibit cytotoxic activity against certain cancer cell lines.
Eigenschaften
IUPAC Name |
6-fluorocinnolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-8(10)12-11-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMRMNWYIVQLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














